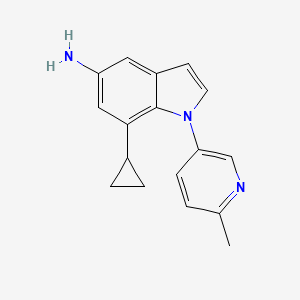
7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyclopropyl group, a methylpyridinyl group, and an indole core structure. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反应分析
Types of Reactions
7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction may produce various reduced forms of the indole ring.
科学研究应用
7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
7-Cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-amine is unique due to its specific structural features, such as the cyclopropyl and methylpyridinyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
属性
分子式 |
C17H17N3 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC 名称 |
7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-amine |
InChI |
InChI=1S/C17H17N3/c1-11-2-5-15(10-19-11)20-7-6-13-8-14(18)9-16(17(13)20)12-3-4-12/h2,5-10,12H,3-4,18H2,1H3 |
InChI 键 |
PXWKNDLTUVZFCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)N2C=CC3=CC(=CC(=C32)C4CC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















